molecular formula C12H22N2OS B6706061 N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine

N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine

Cat. No.: B6706061
M. Wt: 242.38 g/mol
InChI Key: PMQYTYIEWSGQDH-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and an ethanamine moiety

Properties

IUPAC Name

N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OS/c1-9(2)7-15-6-5-13-11(4)12-14-10(3)8-16-12/h8-9,11,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYTYIEWSGQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)NCCOCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated with 2-(2-methylpropoxy)ethyl halide in the presence of a base such as potassium carbonate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The ethanamine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The ethanamine moiety may interact with neurotransmitter receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine can be compared with other thiazole derivatives such as 2-aminothiazole and 2-mercaptothiazole.
  • Ethanamine derivatives: Compounds like N-ethyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine.

Uniqueness

The unique combination of the thiazole ring and the ethanamine moiety in this compound provides distinct chemical and biological properties that are not observed in simpler thiazole or ethanamine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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